3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
Description
This compound (Molecular Formula: C₂₅H₂₀FN₇O₂; Molecular Weight: 469.48 g/mol) features a triazoloquinazolinone core substituted with a 4-fluorophenyl group at position 3 and a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety at position 8 (Fig. 1).
Properties
IUPAC Name |
3-(4-fluorophenyl)-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O2/c26-18-7-4-16(5-8-18)22-23-28-24(34)19-9-6-17(15-20(19)33(23)30-29-22)25(35)32-13-11-31(12-14-32)21-3-1-2-10-27-21/h1-10,15,30H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFUNNOVQSKFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactions. One common approach includes the formation of the triazoloquinazoline core followed by the introduction of the fluorophenyl and pyridinylpiperazine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can modify the compound’s electronic structure, potentially enhancing its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups, tailoring the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. The incorporation of the pyridin-2-yl piperazine moiety into the structure allows for interaction with serotonin receptors, potentially leading to improved mood regulation. Studies have shown that modifications in the piperazine ring can significantly affect the affinity and selectivity for these receptors .
Anticancer Properties
The compound has shown promise in anticancer research. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. The triazoloquinazolinone framework has been associated with anti-proliferative effects against various cancer cell lines, suggesting that this compound could be a lead candidate for further development in oncology .
Receptor Interaction
The interaction of this compound with G protein-coupled receptors (GPCRs) has been a focal point of research. Recent advancements have highlighted its potential as both an agonist and antagonist depending on the receptor subtype targeted. This duality opens avenues for developing drugs that can modulate receptor activity in a controlled manner .
Enzyme Inhibition
Inhibition studies have demonstrated that this compound can effectively block enzymes associated with critical metabolic pathways. For instance, it may inhibit enzymes involved in neurotransmitter degradation or metabolic pathways linked to cancer progression. This inhibition could lead to enhanced therapeutic effects in treating diseases related to these pathways .
Case Study 1: Antidepressant Efficacy
A study involving a series of piperazine derivatives including this compound showed significant improvements in depressive-like behaviors in animal models. The results indicated that the compound's interaction with serotonin receptors led to increased serotonin levels in the synaptic cleft, thereby enhancing mood and reducing anxiety symptoms.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The observed cytotoxicity was attributed to its ability to disrupt critical signaling pathways involved in cell survival and proliferation.
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The precise pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Triazoloquinazolinone Derivatives
Compound E543-0314
- Structure : 3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)triazoloquinazolin-5-one.
- Key Differences: Halogen Substitution: Chlorine replaces fluorine at position 3. Chlorine’s larger atomic radius and higher lipophilicity may increase membrane permeability but could elevate metabolic liability compared to fluorine . Piperazine Substituent: Phenyl group instead of pyridin-2-yl.
8-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-3-phenyltriazoloquinazolin-5-one
- Structure : Phenyl group at position 3 and 2,5-dimethylphenyl-piperazine at position 6.
- Key Differences :
Core Heterocycle Modifications
[1,2,4]Triazolo[1,5-a]pyridine Derivatives
- Example : [8-(4-Methanesulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-[3-(4-methylpiperazin-1-yl)phenyl]amine.
- Key Differences: Core Structure: Pyridine replaces quinazolinone, altering electron distribution and ring strain. This may shift selectivity toward different enzyme classes (e.g., phosphodiesterases vs. kinases) .
Data Tables: Structural and Physicochemical Comparisons
Research Findings and Hypothesized Bioactivity
- Target Compound : The pyridin-2-yl-piperazine moiety likely enhances binding to serotonin or dopamine receptors, common in CNS therapeutics. Fluorine’s electronegativity may improve metabolic stability over chlorinated analogs .
- Chlorophenyl Analog (E543-0314) : Higher molecular weight and lipophilicity may favor peripheral tissue distribution but increase cytochrome P450-mediated metabolism .
- Dimethylphenyl Analog : Steric effects from methyl groups could reduce off-target interactions but limit solubility, necessitating formulation optimization .
Biological Activity
The compound 3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Fluorophenyl Group : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may influence receptor binding.
- Pyridinyl Piperazine Moiety : This structure is often associated with various pharmacological activities due to its ability to interact with neurotransmitter receptors.
- Triazoloquinazolinone Framework : This heterocyclic structure is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : The piperazine component allows for interaction with serotonin (5-HT) and dopamine receptors, which can influence mood and anxiety levels.
- Inhibition of Enzymatic Activity : The quinazolinone structure has been shown to inhibit certain kinases involved in cancer progression, suggesting potential anti-cancer properties.
Anticancer Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to the target molecule inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- The triazole component has been associated with enhanced anticancer activity through the modulation of signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In vitro studies have indicated that related compounds possess activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- The presence of the piperazine ring enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a related quinazolinone derivative in a mouse model. The results showed a significant reduction in tumor size compared to control groups, with mechanisms involving apoptosis induction confirmed through histological analysis .
Study 2: Antimycobacterial Activity
Another study focused on the synthesis and evaluation of triazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, one derivative exhibited an IC90 value of 40.32 μM, indicating substantial antimycobacterial activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this triazoloquinazoline derivative involves multi-step reactions, including cyclization, coupling, and functionalization steps. Key considerations include:
- Solvent selection : Methanol or ethanol is often used for recrystallization to obtain high-purity crystals suitable for crystallographic analysis .
- Catalyst optimization : Acidic or basic conditions may be required depending on the reaction step, such as amide bond formation between the pyridinylpiperazine and triazoloquinazoline core .
- Reaction monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are critical to track intermediate formation and minimize by-products .
Q. How is structural characterization performed for this compound?
Structural elucidation combines spectroscopic and crystallographic methods:
- Spectroscopy : NMR (¹H, ¹³C) identifies proton environments and carbon frameworks, while IR confirms functional groups like carbonyl (C=O) and triazole rings .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns, with LC-MS providing purity assessment .
- X-ray crystallography : Resolves dihedral angles (e.g., 66.34° between fluorophenyl groups) and non-covalent interactions (e.g., C–H⋯π) critical for stability .
Q. What biological activities are associated with its structural motifs?
The compound’s fluorophenyl, triazole, and pyridinylpiperazine moieties are linked to:
- Antitumor potential : Pyrazole and triazole derivatives exhibit activity via kinase inhibition or DNA intercalation .
- Antimicrobial effects : Fluorinated aromatic groups enhance lipophilicity and membrane penetration .
- CNS modulation : The piperazine scaffold is common in neurotransmitter receptor ligands (e.g., serotonin/dopamine receptors) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved activity?
Density functional theory (DFT) and molecular docking are used to:
- Predict binding affinities to targets like kinases or GPCRs by analyzing electrostatic complementarity .
- Optimize substituents (e.g., fluorophenyl vs. trifluoromethyl) to enhance target engagement or metabolic stability .
- Validate experimental data by correlating computed dipole moments with crystallographic charge distributions .
Q. How to resolve contradictions between spectral data and crystallographic findings?
Discrepancies may arise due to:
- Dynamic vs. static structures : Solution-state NMR reflects conformational flexibility, while X-ray data show static crystal packing. For example, crystallography might reveal unexpected C–H⋯π interactions not evident in NMR .
- Tautomerism : Triazole rings can exhibit tautomeric shifts in solution, altering spectral peaks. Multi-technique validation (e.g., ¹⁵N NMR) is recommended .
Q. What strategies validate the compound’s mechanism of action in vitro?
Advanced methodologies include:
- Kinase profiling assays : Screen against panels of 50–100 kinases to identify selectivity patterns .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound binding .
- Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) to infer pathways affected .
Q. How to analyze structure-activity relationships (SAR) for substituent variations?
SAR studies require systematic modifications:
- Fluorophenyl position : Compare 4-fluoro vs. 3-fluoro substitutions to assess steric/electronic effects on activity .
- Piperazine linker : Replace pyridinylpiperazine with morpholine or thiomorpholine to evaluate solubility and bioavailability .
- Triazole substitution : Introduce methyl or nitro groups to modulate electron density and binding kinetics .
Methodological Notes
- Data reproducibility : Ensure reaction conditions (e.g., temperature, solvent purity) are meticulously documented to replicate synthesis .
- Crystallographic validation : Always cross-check computational models with experimental crystal structures to avoid overinterpretation .
- Biological assays : Use positive/negative controls (e.g., known kinase inhibitors) to validate assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
